molecular formula C11H14O3 B14411145 4-Methoxy-3-propylbenzoic acid CAS No. 82793-38-2

4-Methoxy-3-propylbenzoic acid

Cat. No.: B14411145
CAS No.: 82793-38-2
M. Wt: 194.23 g/mol
InChI Key: DMNAYXOCMDHRTI-UHFFFAOYSA-N
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Description

4-Methoxy-3-propylbenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the para position and a linear propyl (-CH₂CH₂CH₃) group at the meta position. Substituted benzoic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their tunable electronic and steric properties .

Properties

CAS No.

82793-38-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-methoxy-3-propylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

DMNAYXOCMDHRTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-propylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of 4-methoxy-3-propylbenzoic acid may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methoxy-3-propylbenzaldehyde, which can be obtained through the oxidation of 4-methoxy-3-propylbenzyl alcohol. The hydrogenation process is carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions .

Mechanism of Action

The mechanism of action of 4-methoxy-3-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This property is exploited in various synthetic applications to introduce functional groups into the molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position significantly influence molecular weight, solubility, acidity, and reactivity. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties
4-Methoxy-3-methylbenzoic acid 6880-04-2 C₉H₁₀O₃ 166.17 -OCH₃ (para), -CH₃ (meta) High GI absorption, BBB permeability
4-Methoxy-3-isopropylbenzoic acid 33537-78-9 C₁₁H₁₄O₃ 194.23 -OCH₃ (para), -CH(CH₃)₂ (meta) Higher lipophilicity due to branched alkyl group
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.15 -OCH₃ (para), -NO₂ (meta) Strong electron-withdrawing nitro group enhances acidity
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 -OH (para) Used in R&D, not for medicinal purposes
Caffeic acid 331-39-5 C₉H₈O₄ 180.16 3,4-dihydroxy, acrylic chain Pharmacological and cosmetic applications
Key Observations:
  • Lipophilicity : The propyl group in 4-methoxy-3-propylbenzoic acid would confer higher lipophilicity than the methyl analog (logP ~2.5 estimated) but lower than the isopropyl variant due to reduced steric hindrance .
  • Acidity : The electron-donating methoxy and alkyl groups reduce acidity compared to nitro-substituted analogs. For instance, 4-methoxy-3-nitrobenzoic acid (pKa ~2.5) is far more acidic than alkyl-substituted derivatives (pKa ~4.5–5.0) .

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